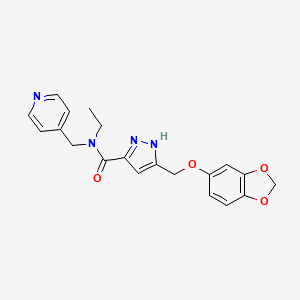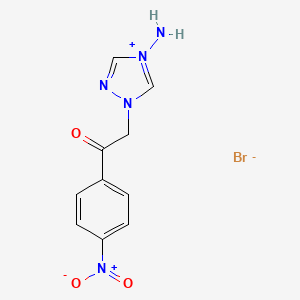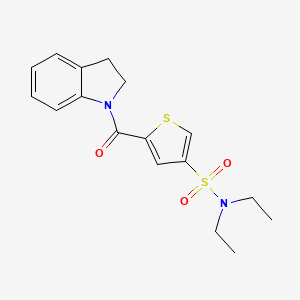![molecular formula C15H23NO B4916908 1-[3-(4-ethylphenoxy)propyl]pyrrolidine](/img/structure/B4916908.png)
1-[3-(4-ethylphenoxy)propyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-ethylphenoxy)propyl]pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing ring, which is a common scaffold in medicinal chemistry due to its versatile biological activities. The compound this compound is characterized by the presence of an ethylphenoxy group attached to a propyl chain, which is further connected to the pyrrolidine ring. This structural arrangement imparts unique chemical and biological properties to the compound.
Métodos De Preparación
The synthesis of 1-[3-(4-ethylphenoxy)propyl]pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 4-ethylphenol with 1,3-dibromopropane to form 3-(4-ethylphenoxy)propyl bromide. This intermediate is then reacted with pyrrolidine in the presence of a base such as potassium carbonate to yield the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as acetonitrile or dimethylformamide.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-[3-(4-ethylphenoxy)propyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylphenoxy group can be replaced by other nucleophiles such as halides, thiols, or amines under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-[3-(4-ethylphenoxy)propyl]pyrrolidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate the interactions of pyrrolidine derivatives with biological targets.
Medicine: The compound has potential therapeutic applications due to its biological activities, such as anti-inflammatory, analgesic, and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 1-[3-(4-ethylphenoxy)propyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.
Comparación Con Compuestos Similares
1-[3-(4-ethylphenoxy)propyl]pyrrolidine can be compared with other similar compounds, such as:
1-[3-(4-methylphenoxy)propyl]pyrrolidine: This compound has a methyl group instead of an ethyl group on the phenoxy ring, which may result in different biological activities and potency.
1-[3-(4-chlorophenoxy)propyl]pyrrolidine: The presence of a chlorine atom on the phenoxy ring can significantly alter the compound’s chemical reactivity and biological properties.
1-[3-(4-phenoxy)propyl]pyrrolidine: This compound lacks any substituents on the phenoxy ring, which may affect its interaction with biological targets and its overall pharmacological profile.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
1-[3-(4-ethylphenoxy)propyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-2-14-6-8-15(9-7-14)17-13-5-12-16-10-3-4-11-16/h6-9H,2-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIBBWHTCOWEHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine hydrochloride](/img/structure/B4916831.png)

![3,5-DICHLORO-2-(3-METHYLBENZAMIDO)-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE](/img/structure/B4916864.png)
![3-chloro-4-methoxy-N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B4916873.png)
![2-[4-(2-Chlorophenyl)piperazin-1-yl]acetohydrazide](/img/structure/B4916877.png)
![N-(2-fluorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B4916881.png)
![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4916888.png)
![N-(4-acetylphenyl)-4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4916896.png)
![N-CYCLOHEXYL-N'-[1-(4-METHOXYBENZYL)-4-PIPERIDYL]UREA](/img/structure/B4916899.png)
![[1-(4-ethylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B4916901.png)

![5-[3-(4-ethylphenoxy)propyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione](/img/structure/B4916929.png)
amine](/img/structure/B4916933.png)
